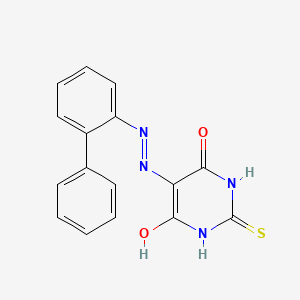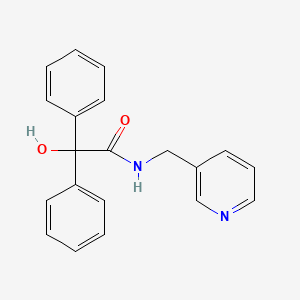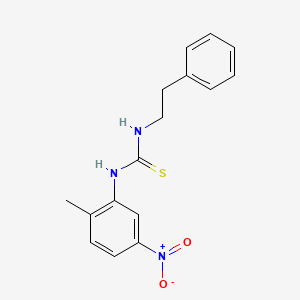
3-(4-methoxyphenoxy)-N-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenoxy)-N-phenylpropanamide, also known as MPP, is a synthetic compound that has been used in scientific research for various purposes. MPP belongs to the class of amides, and its chemical formula is C16H17NO3.
作用机制
The mechanism of action of 3-(4-methoxyphenoxy)-N-phenylpropanamide is not fully understood, but it is believed to involve the modulation of specific cellular signaling pathways. 3-(4-methoxyphenoxy)-N-phenylpropanamide has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which are known to contribute to cell damage and death. 3-(4-methoxyphenoxy)-N-phenylpropanamide has also been shown to modulate the activity of ion channels, which play a critical role in the regulation of cellular function.
Biochemical and Physiological Effects:
3-(4-methoxyphenoxy)-N-phenylpropanamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of oxidative stress-induced damage to cells, and the modulation of ion channel activity. 3-(4-methoxyphenoxy)-N-phenylpropanamide has also been shown to have anti-inflammatory effects and to modulate the activity of specific proteins involved in cellular signaling pathways.
实验室实验的优点和局限性
One of the main advantages of using 3-(4-methoxyphenoxy)-N-phenylpropanamide in lab experiments is its ability to modulate specific cellular signaling pathways, making it a useful tool for studying the function of these pathways. 3-(4-methoxyphenoxy)-N-phenylpropanamide is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using 3-(4-methoxyphenoxy)-N-phenylpropanamide is its potential toxicity, which may limit its use in certain experiments. Additionally, the specific mechanism of action of 3-(4-methoxyphenoxy)-N-phenylpropanamide is not fully understood, which may limit its use in certain applications.
未来方向
There are several potential future directions for research involving 3-(4-methoxyphenoxy)-N-phenylpropanamide, including the exploration of its potential use as a therapeutic agent for the treatment of cancer, the investigation of its role in modulating ion channel activity, and the development of new synthetic methods for producing 3-(4-methoxyphenoxy)-N-phenylpropanamide. Additionally, further research is needed to fully understand the mechanism of action of 3-(4-methoxyphenoxy)-N-phenylpropanamide and to determine its potential toxicity in various experimental settings.
合成方法
3-(4-methoxyphenoxy)-N-phenylpropanamide can be synthesized by using a multi-step process that involves the reaction of 4-methoxyphenol with 3-bromopropionyl chloride, followed by the reaction of the resulting product with aniline. The final product is then purified using column chromatography. This synthesis method has been reported in various research articles and is considered a reliable method for the production of 3-(4-methoxyphenoxy)-N-phenylpropanamide.
科学研究应用
3-(4-methoxyphenoxy)-N-phenylpropanamide has been used in scientific research for various purposes, including as a potential drug candidate for the treatment of cancer, as a tool for studying the role of specific proteins in cellular signaling pathways, and as a probe for investigating the function of ion channels. 3-(4-methoxyphenoxy)-N-phenylpropanamide has also been used in studies exploring the effects of oxidative stress on cellular function and the potential use of antioxidants as a therapeutic approach.
属性
IUPAC Name |
3-(4-methoxyphenoxy)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-14-7-9-15(10-8-14)20-12-11-16(18)17-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLBAVPORDISHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196941 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-methoxyphenoxy)-N-phenylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(2-furoyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B5731181.png)

![N-(2-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5731189.png)



![4-({2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5731229.png)
![N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5731235.png)
![2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5731242.png)

![3-(3,4-dimethoxyphenyl)-N-({1-[3-(3,4-dimethoxyphenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5731255.png)

![2-chloro-N-cyclohexyl-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5731260.png)
